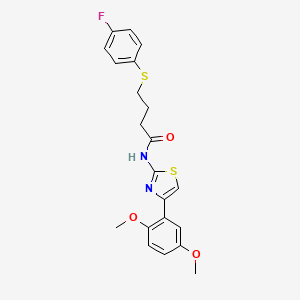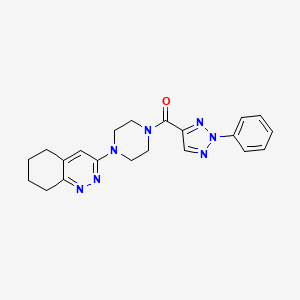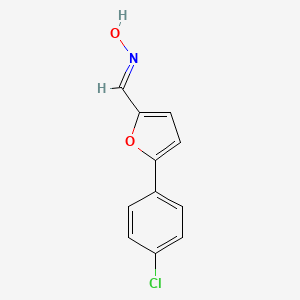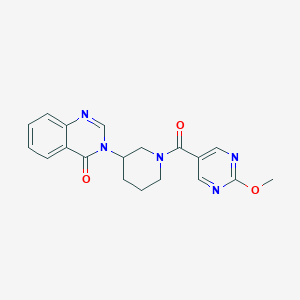
3-(1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C19H20N4O3. It is a quinazolinone derivative that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Research has identified heterocyclic derivatives, including quinazolinone moieties, that have significant anti-inflammatory activities. These compounds have been found to inhibit prostaglandin with effects comparable to celecoxib, a reference control, indicating their potential as anti-inflammatory agents (Fahmy et al., 2012).
Biofilm Inhibition
Quinazolinone derivatives have shown efficacy in inhibiting biofilm formation against both Gram-positive and Gram-negative bacteria. Specific analogues demonstrated low toxicity in human cells and inhibited biofilm formation efficiently in methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential in addressing bacterial resistance through biofilm inhibition (Rasapalli et al., 2020).
Insecticidal Efficacy
Novel bis quinazolinone derivatives have been synthesized and tested for their insecticidal efficacy. The structural features and the insecticidal potential of these compounds highlight their application in pest control strategies, offering an alternative to traditional insecticides (El-Shahawi et al., 2016).
Antihypertensive Agents
Piperidine derivatives incorporating a quinazoline ring system have been prepared and evaluated for their antihypertensive activity. Certain compounds produced strong hypotension in spontaneously hypertensive rat models, indicating their potential as antihypertensive agents (Takai et al., 1986).
Antimicrobial Activity
Pyridine derivatives, including those related to quinazolinone structures, have been synthesized and assessed for their antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi, showcasing the potential for development into antimicrobial agents (Patel et al., 2011).
Analgesic and Anti-inflammatory Activities
Synthesized 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been investigated for their analgesic and anti-inflammatory activities. Certain compounds showed potent activity, highlighting their potential as therapeutic agents for pain and inflammation management (Alagarsamy et al., 2011).
Propiedades
IUPAC Name |
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-27-19-20-9-13(10-21-19)17(25)23-8-4-5-14(11-23)24-12-22-16-7-3-2-6-15(16)18(24)26/h2-3,6-7,9-10,12,14H,4-5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHKVRVGORXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)
![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)
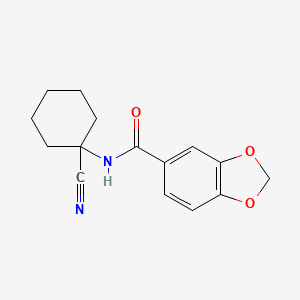
![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
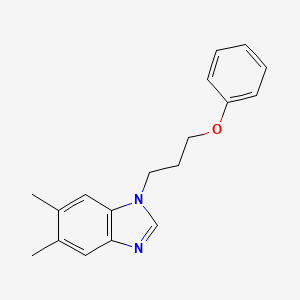
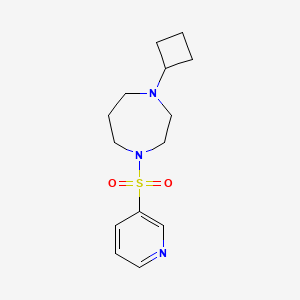
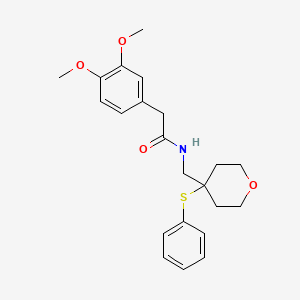
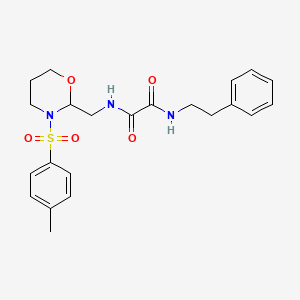

![Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2439618.png)
